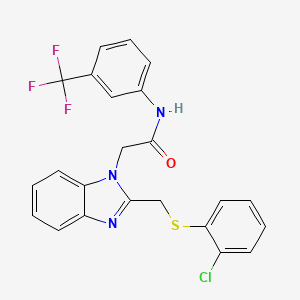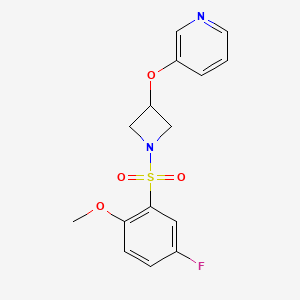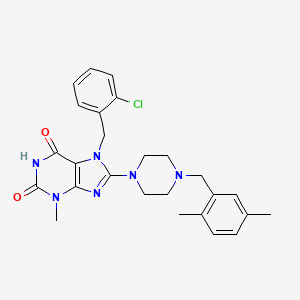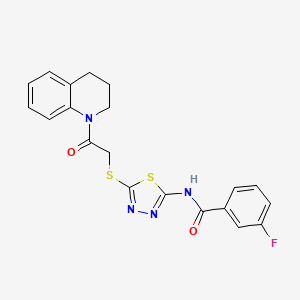
2-(2-(((2-氯苯基)硫代)甲基)-1H-1,3-苯并咪唑-1-基)-N-(3-(三氟甲基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17ClF3N3OS and its molecular weight is 475.91. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和结构研究
所讨论的分子已被用于合成各种杂环化合物。例如,Savchenko 等人(2020 年)描述了其在 2-氯-N-(3-氧代烯基)乙酰胺的分子内环化中的用途,导致形成带有双价硫原子(键合到杂环环)的吡啶-2(1H)-酮(Savchenko 等人,2020 年)。此外,Subasri 等人(2017 年)和 Subasri 等人(2016 年)探索了相关乙酰胺化合物的晶体结构,深入了解了它们的分子构象 (Subasri 等人,2017 年); (Subasri 等人,2016 年)。
生物学应用
在生物学领域,已合成该化合物的衍生物并对其进行各种生物活性测试。例如,Pérez‐Villanueva 等人(2013 年)合成了一系列衍生物用于针对原生动物进行测试,结果显示出强活性,IC50 值在纳摩尔范围内 (Pérez‐Villanueva 等人,2013 年)。Manjula 等人(2011 年)研究了类似衍生物的抗炎活性,发现疗效中等至相当大 (Manjula 等人,2011 年)。
抗菌和抗肿瘤活性
已评估某些衍生物的抗菌特性。Chaudhari 等人(2020 年)合成了 N-取代苯并咪唑并评估了它们对耐甲氧西林金黄色葡萄球菌 (MRSA) 的活性,结果显示出显著的效力 (Chaudhari 等人,2020 年)。在癌症研究领域,Yurttaş 等人(2015 年)合成了 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物,并筛选了它们针对人肿瘤细胞系的潜在抗肿瘤活性 (Yurttaş 等人,2015 年)。
缓蚀和光伏效率
在材料科学中,Rouifi 等人(2020 年)合成了新型苯并咪唑衍生物并对其在碳钢上的缓蚀潜力进行了表征 (Rouifi 等人,2020 年)。Mary 等人(2020 年)对生物活性苯并噻唑啉酮乙酰胺类似物进行了研究,调查了它们的光伏效率模型,以用于染料敏化太阳能电池 (Mary 等人,2020 年)。
属性
IUPAC Name |
2-[2-[(2-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3OS/c24-17-8-1-4-11-20(17)32-14-21-29-18-9-2-3-10-19(18)30(21)13-22(31)28-16-7-5-6-15(12-16)23(25,26)27/h1-12H,13-14H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSRBZQKNFGOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CSC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2433715.png)




![2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2433722.png)
![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2433724.png)


